molecular formula C12H19NO3S B8690105 6-(4-Aminobenzene-1-sulfonyl)hexan-1-ol CAS No. 131110-20-8

6-(4-Aminobenzene-1-sulfonyl)hexan-1-ol

Cat. No.: B8690105
CAS No.: 131110-20-8
M. Wt: 257.35 g/mol
InChI Key: BXZMJZRUPDRVFD-UHFFFAOYSA-N
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Description

6-(4-Aminobenzene-1-sulfonyl)hexan-1-ol is a hexanol derivative functionalized with a sulfonamide group (4-aminobenzenesulfonyl) at the terminal position. This compound combines a hydrophilic sulfonamide moiety with a hydrophobic hexanol chain, making it a versatile candidate for applications in medicinal chemistry, polymer science, and materials engineering. The sulfonamide group is known for its role in enhancing solubility and binding affinity in pharmaceuticals, while the hydroxyl group enables further chemical modifications .

Properties

CAS No.

131110-20-8

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

6-(4-aminophenyl)sulfonylhexan-1-ol

InChI

InChI=1S/C12H19NO3S/c13-11-5-7-12(8-6-11)17(15,16)10-4-2-1-3-9-14/h5-8,14H,1-4,9-10,13H2

InChI Key

BXZMJZRUPDRVFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key Compounds Compared:

6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexan-1-ol (AzoMS)

6-((4,6-Dichloropyrimidin-2-yl)amino)hexan-1-ol

6-(Benzyloxy)hexan-1-ol

Hexan-1-ol

Property 6-(4-Aminobenzenesulfonyl)hexan-1-ol AzoMS 6-((4,6-Dichloropyrimidin-2-yl)amino)hexan-1-ol 6-(Benzyloxy)hexan-1-ol Hexan-1-ol
Functional Group Sulfonamide (-SO₂-NH₂) Azo (-N=N-), methoxy Dichloropyrimidinyl amino Benzyloxy (-O-CH₂C₆H₅) Hydroxyl (-OH)
Molecular Weight (g/mol) ~285 (estimated) ~380 (reported) ~278 (reported) ~222 (calculated) 102.18
Polarity High (due to sulfonamide) Moderate (azo group) Moderate (heterocyclic amine) Low (benzyl ether) Low (alcohol)
Key Applications Drug design, polymer modification Photoresponsive polymers PI3 kinase inhibition Membrane permeability studies Solvent, flavoring agent

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